2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid
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Overview
Description
2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromophenyl group, a furan ring, and a butanoic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid typically involves multiple steps, including the formation of the bromophenyl group, the furan ring, and the butanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and the bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring may play a role in binding to target proteins or enzymes, while the butanoic acid moiety could influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-3-(2-Bromophenyl)-N-(propan-2-yl)prop-2-enamido]acetic acid: Shares the bromophenyl group but differs in the rest of the structure.
Phenylboronic pinacol esters: Similar in terms of the presence of a phenyl group but differ significantly in other structural aspects.
Uniqueness
2-[(2E)-2-[(2-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid is unique due to its combination of a bromophenyl group, a furan ring, and a butanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5/c1-11(2)16(19(25)26)22-18(24)15(10-12-6-5-9-27-12)21-17(23)13-7-3-4-8-14(13)20/h3-11,16H,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEBIYDSARTDSE-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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